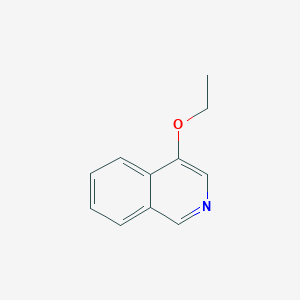
4-Ethoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
Preparation Methods
The synthesis of 4-Ethoxyisoquinoline can be achieved through several methods:
-
Classical Synthetic Routes
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl₃) to form isoquinolines.
-
Modern Synthetic Approaches
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between isatins and sodium pyruvate, leading to the formation of quinoline-2,4-dicarboxylic acid derivatives.
Catalyst-Free Processes: Recent advancements have introduced catalyst-free methods for the synthesis of isoquinoline derivatives in water, providing a more environmentally friendly approach.
Chemical Reactions Analysis
4-Ethoxyisoquinoline undergoes various chemical reactions, including:
-
Oxidation
Reagents: Alkaline potassium permanganate (KMnO₄).
Products: Oxidation of isoquinoline can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride.
-
Thermal Decomposition
Conditions: High temperatures (400-1200 K) and pressures up to 1 atm.
Products: Pyrolytic elimination of ethylene, resulting in the formation of keto or enol tautomers
-
Substitution Reactions
Reagents: Bromine in nitrobenzene.
Products: Bromination of isoquinoline derivatives can yield 4-bromo-isoquinoline.
Scientific Research Applications
4-Ethoxyisoquinoline has several scientific research applications:
-
Medicinal Chemistry
Antimalarial and Anticancer Agents: Isoquinoline derivatives have shown potential as antimalarial and anticancer agents due to their ability to interact with biological targets.
-
Material Science
-
Theoretical Chemistry
Mechanism of Action
The mechanism of action of 4-Ethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: Isoquinoline derivatives can form hydrogen bonds with biological molecules, influencing their pharmacological properties.
Oxidative Stress: Certain isoquinoline derivatives can induce oxidative stress by inhibiting mitochondrial complex I and II activity, leading to cell death via apoptosis.
Comparison with Similar Compounds
4-Ethoxyisoquinoline can be compared with other similar compounds:
1-Ethoxyisoquinoline: Similar in structure but differs in the position of the ethoxy group.
2-Ethoxyquinoline: A quinoline derivative with the ethoxy group at the second position.
3-Ethoxyquinoline: Another quinoline derivative with the ethoxy group at the third position.
These compounds share similar chemical properties but differ in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, material science, and theoretical chemistry.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-ethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChI Key |
BKVHNUSGPBJECE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















